molecular formula C24H21N5O3S2 B4642318 4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide

4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide

Cat. No. B4642318
M. Wt: 491.6 g/mol
InChI Key: OLHCLCBAHCITQB-UHFFFAOYSA-N
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Description

The compound of interest is a benzenesulfonamide derivative with a complex structure involving multiple functional groups, including a benzyloxy moiety, a pyrimidinyl group, and a carbonothioyl linkage. These types of compounds have been studied for various properties and activities, including their role as inhibitors for different enzymes and their potential in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical processes, including condensation reactions, and can be characterized by techniques such as FTIR, UV–Vis spectroscopy, and computational methods like Density Functional Theory (DFT) for structural prediction and analysis. One approach involves condensation of specific aldehydes with sulfadiazine, followed by spectral and computational studies to confirm the structure (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using computational chemistry methods, including DFT, to understand the electronic distribution, molecular orbitals, and potential reactivity sites. The structure is often confirmed using spectroscopic methods like FTIR, NMR, and sometimes X-ray crystallography (Elangovan et al., 2021).

Chemical Reactions and Properties

Benzenesulfonamide derivatives can undergo various chemical reactions, including N-alkylation, to introduce different substituents at the nitrogen atom, significantly affecting their physical and chemical properties. The reactivity can be explored in the context of synthesizing analogs with specific properties, such as increased solubility or altered biological activity (Lu et al., 2015).

properties

IUPAC Name

1-(4-phenylmethoxyphenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c30-34(31,29-23-25-15-4-16-26-23)22-13-9-20(10-14-22)28-24(33)27-19-7-11-21(12-8-19)32-17-18-5-2-1-3-6-18/h1-16H,17H2,(H,25,26,29)(H2,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHCLCBAHCITQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide
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4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide
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4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide
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4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide
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4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide
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4-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide

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